molecular formula C19H19N5O2S2 B13355763 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355763
M. Wt: 413.5 g/mol
InChI Key: LGFKSNOKGPVAPK-UHFFFAOYSA-N
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Description

The compound 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused heterocyclic core. Its structure features:

  • 3-position: A methylsulfonyl-piperidinyl group, contributing steric bulk and electron-withdrawing properties.

This architecture is associated with diverse pharmacological activities, including anticancer, antimicrobial, and antifungal effects .

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5O2S2/c1-28(25,26)23-11-5-8-14(12-23)17-20-21-19-24(17)22-18(27-19)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3

InChI Key

LGFKSNOKGPVAPK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole ringsCommon reagents used in these reactions include hydrazine derivatives, sulfur, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ).
2.2. Pharmacological Activities
  • Anticancer Potential: The naphthyl-containing analog in demonstrated cytotoxicity against HepG2 liver cancer cells (IC₅₀ < 10 µM), surpassing doxorubicin. This suggests the target compound’s 1-naphthyl group may similarly enhance anticancer activity. Microwave-synthesized derivatives (e.g., ) showed improved yields and bioactivity, hinting at optimized synthesis routes for the target compound.
  • Antimicrobial and Antifungal Effects :

    • Piperidinylmethyl-substituted analogs (e.g., ) inhibited Candida albicans (MIC = 12.5 µg/mL), while pyrazole derivatives (e.g., ) exhibited MICs as low as 3.13 mg/L against Staphylococcus aureus.
2.4. Physicochemical and Structural Properties
  • Planarity and Crystallinity :
    • X-ray studies (e.g., ) confirm the triazolo-thiadiazole core is planar, favoring π-stacking. The 1-naphthyl group may introduce torsional strain but enhance aromatic interactions.
  • Solubility :
    • Methylsulfonyl and piperidinyl groups could improve aqueous solubility relative to purely aromatic analogs (e.g., ).

Biological Activity

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a thiadiazole moiety. The presence of the methylsulfonyl and piperidine groups contributes to its pharmacological properties.

Research indicates that compounds containing triazole and thiadiazole structures often exhibit significant biological activities due to their ability to interact with various biological targets.

  • Antiproliferative Activity : Similar compounds have shown promising antiproliferative effects against cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, related triazoles have been documented to inhibit tubulin polymerization, leading to mitotic catastrophe in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties. They often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Anticancer Activity

A study evaluating structurally related triazoles reported that certain derivatives demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) by targeting tubulin dynamics and inducing apoptosis . These findings suggest that 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit similar anticancer properties.

Anti-inflammatory Activity

Another study highlighted the anti-inflammatory potential of thiadiazole derivatives through COX inhibition assays. The IC50 values for selected compounds ranged from 19 μM to 42 μM against COX-2 enzymes, indicating a moderate level of anti-inflammatory activity . This suggests that our compound may also possess similar inhibitory effects.

Data Tables

Biological Activity IC50 Value (µM) Reference
Antiproliferative (MCF-7)52
Antiproliferative (MDA-MB-231)74
COX-2 Inhibition19 - 42

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